molecular formula C11H10BrNO2 B1319000 N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 429682-68-8

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B1319000
CAS RN: 429682-68-8
M. Wt: 268.11 g/mol
InChI Key: NOPOZCKGQSEONF-UHFFFAOYSA-N
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Description

“N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of this compound can be achieved through the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The reaction involves heating the hydrazine with hydrazine hydrate in the presence of a strong base, usually at elevated temperatures in high boiling point solvents .


Molecular Structure Analysis

The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Wolff–Kishner reduction, which is a reaction for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da . It also has a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Anticancer Activity

  • N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide derivatives have been studied for their potential anticancer activity. For instance, certain derivatives showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Antimicrobial and Hemolytic Activity

  • Some derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species and exhibited varying degrees of cytotoxicity (Gul et al., 2017).

Anticonvulsant and Antidepressant Activity

  • Research has also explored the anticonvulsant and antidepressant activities of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Certain compounds in this category have shown promise in reducing immobility times in behavioral despair tests in mice, indicating potential antidepressant effects (Xie et al., 2013).

Synthesis and Structural Analysis

  • The synthesis and structural elucidation of various derivatives have been a focus of study. For example, the synthesis of cyclic analogs and their structural characterization have provided insights into their chemical properties and potential applications (Lap & Williams, 1976).

Other Pharmacological Activities

  • Derivatives of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide have been investigated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies have led to the identification of compounds with significant biological activities in comparison to standard drugs (Rajveer et al., 2010).

properties

IUPAC Name

N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPOZCKGQSEONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591829
Record name N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

429682-68-8
Record name N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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